![molecular formula C16H16N4 B2974544 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691887-97-5](/img/structure/B2974544.png)
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by methyl groups at positions 5 and 7 and a styryl ((E)-3-phenyl-2-propenyl) substituent at position 6. Triazolopyrimidines are nitrogen-rich heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications due to their ability to engage in hydrogen bonding and π-π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine has shown promise in medicinal chemistry due to its potential as an inhibitor of enzymes such as JAK1 and JAK2 . It is also being studied for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a corrosion inhibitor for metals .
Mechanism of Action
The mechanism of action of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below highlights key structural differences and their impacts:
- This contrasts with the polar carboxylate ester in , which improves aqueous solubility for synthetic intermediates .
- Electronic Effects : Fluorine or chlorine substituents (e.g., ) introduce electron-withdrawing effects, altering reactivity and binding affinities. The styryl group’s conjugated system may enable unique electronic transitions, useful in materials science .
- Functional Group Reactivity : The acetyl group in serves as a reactive handle for further derivatization, whereas the methylsulfanyl group in enhances antimicrobial potency through hydrophobic interactions .
Biological Activity
5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine, also known by its CAS number 691887-98-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₅ |
Molar Mass | 279.34 g/mol |
CAS Number | 691887-98-6 |
Cytotoxic Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism involves cell cycle arrest at the G2/M phase and activation of the mitochondrial apoptotic pathway. Key findings include:
- Induction of Apoptosis : The compound activates caspases (caspase-9 and caspase-3), leading to programmed cell death.
- Cell Cycle Arrest : Treatment with the compound results in a concentration-dependent G2/M arrest in EC109 esophageal cancer cells.
- Mitochondrial Dysfunction : The compound causes a decrease in mitochondrial membrane potential and upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like MDM2 and increasing p53 levels .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of triazolo-pyrimidine derivatives. In a related study focusing on similar compounds, it was found that certain derivatives exhibited significant anticonvulsant activity in animal models. Although specific data on this compound is limited, the triazole structure is generally associated with this activity:
- Maximal Electroshock Test (MES) : Compounds with similar structures have shown effectiveness in reducing seizure activity compared to standard anticonvulsants like carbamazepine and valproate .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:
- Mitochondrial Pathway Activation : Induces apoptosis through mitochondrial dysfunction.
- Cell Cycle Modulation : Alters the progression of the cell cycle specifically at the G2/M checkpoint.
- Selective Toxicity : Shows preferential toxicity towards cancer cells over normal cells.
Case Studies
Several studies have explored the synthesis and evaluation of triazolo-pyrimidine derivatives for their biological activities:
- Cytotoxicity Studies : A novel derivative exhibited excellent cytotoxicity against five human cancer cell lines while showing minimal effects on normal liver cells (L02) .
- Anticonvulsant Evaluation : Compounds similar to this compound were tested for their anticonvulsant properties using established animal models .
Properties
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)20-16(19-12)17-11-18-20/h3-9,11H,10H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAXVDKFRPEMS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=NC=NN12)C)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321539 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691887-97-5 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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